1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure comprises a piperazine ring substituted with a 3-chlorophenyl group and a butanone moiety linked to a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution reactions: The piperazine ring is then substituted with a 3-chlorophenyl group using appropriate reagents and conditions.
Linking the butanone moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.
Biology: Used in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine ring and chlorophenyl group but differs in the side chain structure.
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: Contains a similar piperazine ring but with different substituents.
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, may contribute to unique interactions with biological targets and influence its pharmacokinetic profile.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-18(27-20-10-5-4-9-19(20)26-2)21(25)24-13-11-23(12-14-24)17-8-6-7-16(22)15-17/h4-10,15,18H,3,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOWOGBEMCKLOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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